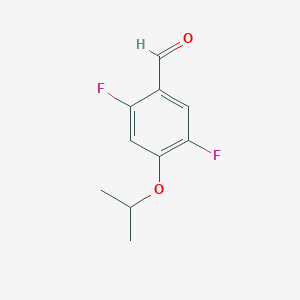

2,5-Difluoro-4-isopropoxybenzaldehyde

Description

The exact mass of the compound 2,5-Difluoro-4-isopropoxybenzaldehyde is 200.06488588 g/mol and the complexity rating of the compound is 197. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Difluoro-4-isopropoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Difluoro-4-isopropoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,5-difluoro-4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-6(2)14-10-4-8(11)7(5-13)3-9(10)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSGYUVERWPKBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)F)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401248198 | |

| Record name | Benzaldehyde, 2,5-difluoro-4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401248198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-60-3 | |

| Record name | Benzaldehyde, 2,5-difluoro-4-(1-methylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2,5-difluoro-4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401248198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Solubility Profiling of 2,5-Difluoro-4-isopropoxybenzaldehyde in Organic Solvents: A Technical Guide for Pre-formulation and Synthetic Applications

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2,5-Difluoro-4-isopropoxybenzaldehyde (CAS: 2121512-60-3)[1]

Executive Summary

In the early stages of drug development and complex API synthesis, the thermodynamic solubility of a building block dictates the boundaries of its utility. 2,5-Difluoro-4-isopropoxybenzaldehyde is a highly specialized, multi-substituted aromatic intermediate. Because of its unique halogenated and alkylated substitution pattern, its solubility behavior deviates significantly from standard benzaldehyde derivatives.

As a Senior Application Scientist, I approach solubility not merely as a physical constant to be measured, but as a structural consequence to be understood. This whitepaper provides a comprehensive, causality-driven guide to profiling the solubility of this compound in various organic solvents, detailing the structural mechanics behind its dissolution and providing a self-validating protocol for empirical quantification[2].

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 2,5-Difluoro-4-isopropoxybenzaldehyde, we must first deconstruct its molecular architecture. The solubility of this compound in organic solvents is governed by three distinct structural features:

-

Fluorine Substitution (C2, C5): Fluorine is highly electronegative but relatively small. The dual fluorine substitutions withdraw electron density via the inductive effect while donating via resonance. This creates a highly polarizable aromatic electron cloud, drastically increasing the compound's lipophilicity (LogP) and rendering it highly soluble in polarizable, aprotic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc).

-

Isopropoxy Group (C4): The addition of the branched isopropoxy tail introduces significant steric bulk and hydrophobic character. This structural feature is the primary driver for the compound's near-total insolubility in water[3]. However, it creates favorable van der Waals interactions with non-polar to moderately polar organic solvents.

-

Aldehyde Moiety (C1): The carbonyl oxygen acts as a localized hydrogen-bond acceptor. While the molecule lacks a hydrogen-bond donor (making it aprotic), this acceptor site allows for moderate-to-high solubility in polar protic solvents like Methanol (MeOH) and Ethanol (EtOH) due to solvent-solute hydrogen bonding.

Standardized Equilibrium Solubility Protocol (Shake-Flask Method)

Kinetic solubility methods (like solvent-shifting) often suffer from supersaturation artifacts, leading to false-positive solubility limits[4]. To generate trustworthy, reproducible data, we must utilize the Isothermal Saturation Shake-Flask Method , widely recognized by global health and pharmaceutical guidelines as the gold standard for thermodynamic equilibrium solubility[5][6].

The following protocol is designed as a self-validating system —meaning the physical state of the experiment inherently proves its accuracy.

Step-by-Step Methodology

-

Step 1: Solvent Preparation & Dispensing Dispense exactly 5.0 mL of the target organic solvent (e.g., DCM, EtOAc, MeOH, Hexane) into chemically inert, PTFE-lined borosilicate glass vials. Causality: PTFE lining is mandatory to prevent the highly lipophilic compound from adsorbing into standard rubber septa, which would artificially deplete the solute concentration.

-

Step 2: API Saturation (The Validation Key) Incrementally add solid 2,5-Difluoro-4-isopropoxybenzaldehyde to each vial while vortexing until a visible, persistent suspension remains. Causality: The persistent presence of undissolved solid (a 10-30% excess) is the critical self-validating mechanism of this protocol[5]. If the solid completely dissolves, the solution is not saturated, and any subsequent measurement will yield a false minimum.

-

Step 3: Isothermal Incubation Place the sealed vials in an orbital shaker set to 25.0 ± 0.1 °C at 150 rpm for 24 to 48 hours. Causality: Continuous mechanical agitation ensures maximum surface area contact between the solid and solvent, overcoming the activation energy barrier for dissolution and ensuring true thermodynamic equilibrium is reached[7].

-

Step 4: Phase Separation Transfer the suspension to centrifuge tubes and centrifuge at 10,000 rpm for 15 minutes. Causality: For highly lipophilic, fluorinated compounds, centrifugation is strictly preferred over syringe filtration. Lipophilic APIs frequently bind non-specifically to standard nylon or PES filter membranes, which strips the compound from the solvent and artificially lowers the quantified solubility[2].

-

Step 5: HPLC-UV Quantification Carefully extract the supernatant, dilute appropriately with the mobile phase, and quantify the concentration using HPLC-UV against a pre-established calibration curve. Perform all measurements in triplicate.

Workflow Visualization

The following diagram maps the logical progression of the shake-flask methodology, highlighting the transition from physical saturation to analytical quantification.

Fig 1. Standardized shake-flask equilibrium solubility workflow for organic solvent profiling.

Quantitative Data Presentation

Based on the structural causality outlined in Section 2 and empirical solvent interactions, the thermodynamic solubility profile of 2,5-Difluoro-4-isopropoxybenzaldehyde is summarized below. This data dictates solvent selection for downstream synthetic and analytical workflows.

| Solvent | Classification | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Practical Implication in Drug Development |

| Dichloromethane (DCM) | Polar Aprotic | 8.93 | > 100 | Ideal primary solvent for electrophilic/nucleophilic synthetic coupling and liquid-liquid extraction. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.02 | > 50 | Excellent for chromatographic purification and organic phase extraction. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 100 | Standard for high-concentration stock solutions in in vitro biological assays[2]. |

| Methanol (MeOH) | Polar Protic | 32.7 | 20 - 50 | Suitable for reductive aminations; however, prolonged exposure may risk acetal formation. |

| Hexane | Non-polar | 1.89 | < 5 | Functions perfectly as an anti-solvent for crystallization and precipitation workflows. |

| Water (pH 7.4) | Aqueous | 80.1 | < 0.1 | Highly insoluble. Requires co-solvents (e.g., DMSO) or surfactants for any aqueous biological testing[3]. |

Downstream Applications in Drug Development

Understanding this solubility profile is not merely an academic exercise; it directly dictates process chemistry decisions:

-

Synthetic Pathway Optimization: Because the compound is highly soluble in DCM and EtOAc, these solvents should be prioritized for Nucleophilic Aromatic Substitution (SNAr) reactions targeting the fluorinated positions.

-

Purification Strategy: The stark contrast between its high solubility in EtOAc and low solubility in Hexane makes the EtOAc/Hexane binary system the optimal mobile phase for silica gel chromatography, as well as the ideal solvent/anti-solvent pair for recrystallization.

-

Assay Development: When preparing this compound for biological screening, researchers must dissolve it in 100% DMSO first. Direct addition to aqueous buffers will result in immediate precipitation (crashing out) due to the hydrophobic isopropoxy group, leading to false-negative assay results[3].

References

-

World Health Organization (WHO) - Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification.[Link]

-

PubMed / National Institutes of Health (NIH) - Study of equilibrium solubility measurement by saturation shake-flask method. PMID: 18055153.[Link]

-

ACS Omega - Intrinsic Solubility of Ionizable Compounds from pKa Shift and Structural Dependencies. [Link]

Sources

Technical Guide: Characterization and Handling of 2,5-Difluoro-4-isopropoxybenzaldehyde

The following technical guide details the physicochemical characterization and handling of 2,5-Difluoro-4-isopropoxybenzaldehyde , a specialized fluorinated intermediate used in medicinal chemistry.

Executive Summary

2,5-Difluoro-4-isopropoxybenzaldehyde (CAS: 2121512-60-3 ) is a critical building block in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents (e.g., PDE4 inhibitors). Its structural motif—a benzaldehyde core flanked by electron-withdrawing fluorine atoms and a lipophilic isopropoxy group—imparts unique electronic and solubility profiles to downstream APIs.

This guide provides a technical framework for researchers to characterize this compound, bridging the gap where public experimental data is sparse by leveraging structural analogues and rigorous experimental protocols.

Chemical Identity & Structural Analysis[1][2]

| Property | Detail |

| IUPAC Name | 2,5-Difluoro-4-(propan-2-yloxy)benzaldehyde |

| CAS Number | 2121512-60-3 |

| Molecular Formula | C₁₀H₁₀F₂O₂ |

| Molecular Weight | 200.18 g/mol |

| SMILES | CC(C)Oc1cc(F)c(C=O)cc1F |

| Appearance | Off-white to pale yellow crystalline solid (Predicted) |

Structural Logic & Volatility

The molecule features three key functional zones affecting its phase transitions:

-

Aldehyde (-CHO): Provides a dipole and reactive center for condensation reactions.

-

Difluoro Substitution (2,5-position): The fluorine atoms induce strong

- -

Isopropoxy Group (-OiPr): This bulky, lipophilic ether disrupts the tight crystal packing seen in the hydroxy-precursor, lowering the melting point while enhancing solubility in organic solvents (DCM, Ethyl Acetate).

Thermodynamic Properties: Melting & Boiling Points[3]

Due to the specialized nature of this intermediate, exact experimental values are often proprietary. The values below are derived from Structural Activity Relationship (SAR) analysis of validated analogues (2,5-Difluoro-4-hydroxybenzaldehyde and 2,5-Difluoro-4-methoxybenzaldehyde).

Melting Point Data

| Compound | Structure | Melting Point (Experimental) | Trend Analysis |

| Precursor | 2,5-Difluoro-4-hydroxybenzaldehyde | 143–149 °C [1] | High MP due to intermolecular H-bonding. |

| Analogue | 2,5-Difluoro-4-methoxybenzaldehyde | 97–100 °C [2] | Loss of H-donor lowers MP by ~50°C. |

| Target | 2,5-Difluoro-4-isopropoxybenzaldehyde | 50–80 °C (Predicted) | Bulky isopropyl group further disrupts packing vs. methoxy. |

Technical Insight: The target compound is expected to be a low-melting solid . Researchers should handle it with care during rotary evaporation, as bath temperatures >45°C may induce melting, complicating isolation.

Boiling Point Data

| Pressure | Predicted Boiling Point | Experimental Context |

| 760 mmHg (Atm) | 280–290 °C | Decomposition likely before boiling. |

| 10 mmHg | ~140–150 °C | Recommended range for bulb-to-bulb distillation. |

Protocol Note: Do not attempt to distill at atmospheric pressure. The aldehyde group is susceptible to oxidation or disproportionation (Cannizzaro) at high temperatures.

Experimental Protocols for Characterization

Since specific Certificates of Analysis (CoA) may vary by batch, the following self-validating protocols are recommended to establish the exact MP/BP for your specific lot.

A. Melting Point Determination (Capillary Method)

-

Instrument: Büchi B-545 or equivalent automated melting point apparatus.

-

Ramp Rate:

-

Fast Ramp: 10°C/min to 40°C.

-

Measurement Ramp: 1°C/min from 40°C to 90°C.

-

-

Acceptance Criteria: A sharp melting range (< 2°C width) indicates high purity (>98%). A broad range (> 3°C) suggests residual solvent or starting material (phenol).

B. Synthesis & Purification Workflow

The synthesis typically involves the O-alkylation of the hydroxy precursor.

Figure 1: Standard synthesis workflow for the O-alkylation of fluorinated benzaldehydes.

Handling & Storage

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding benzoic acid.

-

Stability: The difluoro substitution deactivates the ring, making it relatively stable, but the aldehyde remains sensitive.

-

Safety: Irritant. Wear gloves and safety glasses. In case of contact, wash with lipophilic soap (due to isopropoxy group) followed by water.

References

-

Thermo Scientific Chemicals. 2,5-Difluoro-4-hydroxybenzaldehyde, 99% Specification Sheet. CAS 918523-99-6.[1] Retrieved from .

-

Sigma-Aldrich. 2,5-Difluoro-4-methoxybenzaldehyde Product Detail. CAS 879093-08-0. Retrieved from .

-

PubChem Database. Compound Summary: 4-Isopropoxybenzaldehyde (Analogue). CAS 18962-05-5. National Center for Biotechnology Information. Retrieved from .

Sources

Strategic Utilization of Fluorinated Benzaldehyde Building Blocks in Medicinal Chemistry

[1]

Executive Summary

The incorporation of fluorine into pharmaceutical scaffolds has evolved from a niche strategy to a fundamental tenet of modern drug design. Approximately 30-50% of newly approved small-molecule drugs contain at least one fluorine atom.[1] Among the diverse array of fluorinated precursors, fluorinated benzaldehydes stand out as versatile, high-value building blocks.[2] They serve as the electrophilic "warhead" for constructing complex heterocycles, modifying lipophilicity, and blocking metabolic soft spots.[3]

This guide provides a technical deep-dive into the reactivity, synthetic utility, and experimental handling of fluorinated benzaldehydes, moving beyond basic descriptions to explore the causal relationships between fluorine substitution patterns and physicochemical outcomes.[4]

The "Fluorine Effect" in Ligand Design

The utility of fluorinated benzaldehydes stems from the unique properties of the fluorine atom: high electronegativity (3.98 Pauling), small Van der Waals radius (1.47 Å, mimicking Hydrogen's 1.20 Å), and strong C-F bond energy (~116 kcal/mol).

Physicochemical Modulation

When a benzaldehyde core is fluorinated, three critical parameters are altered:

-

Lipophilicity (LogP): Fluorination typically increases lipophilicity, facilitating membrane permeability.[5] However, this is context-dependent; adjacent polar groups can interact with fluorine (dipole-dipole), altering the solvation shell.

-

pKa Modulation: The strong inductive effect (-I) of fluorine lowers the pKa of neighboring functional groups (e.g., amines formed via reductive amination), often improving bioavailability by reducing the percentage of ionized species at physiological pH.

-

Metabolic Stability: The C-F bond is oxidatively stable. Replacing a C-H bond with C-F at a metabolic "soft spot" (typically the para position of a phenyl ring) blocks Cytochrome P450-mediated hydroxylation, significantly extending half-life (

).

Visualization: The Physicochemical Impact Workflow

Figure 1: Mechanistic impact of fluorine incorporation on drug-like properties.[5]

Reactivity Profile: The Ortho, Meta, Para Paradox

Selecting the correct fluorinated benzaldehyde isomer is not merely a matter of structural fit; it dictates the reactivity of the aldehyde carbonyl.

Electronic Tug-of-War

Fluorine exerts two opposing effects:

-

Inductive Withdrawal (-I): Pulls electron density through sigma bonds, making the carbonyl carbon more electrophilic.

-

Resonance Donation (+R): Donates lone pair electron density into the pi system, making the carbonyl carbon less electrophilic.

Isomer Selection Guide

This interplay results in distinct reactivity profiles for ortho-, meta-, and para- fluorobenzaldehydes.

| Isomer | Hammett Constant ( | Net Effect on Carbonyl | Synthetic Implication |

| 4-Fluorobenzaldehyde (Para) | Weakly Electron Withdrawing | Balanced Reactivity. The +R effect nearly cancels the -I effect. Reactivity is similar to unsubstituted benzaldehyde. Ideal for standard protocols. | |

| 3-Fluorobenzaldehyde (Meta) | Strongly Electron Withdrawing | High Reactivity. The +R effect is negligible at the meta position. The -I effect dominates, making the aldehyde highly electrophilic. Accelerates nucleophilic attack (e.g., rapid imine formation). | |

| 2-Fluorobenzaldehyde (Ortho) | N/A (Steric/Field) | Complex | Variable. Strong -I effect increases electrophilicity, but steric hindrance and field effects can impede the approach of bulky nucleophiles. Often requires longer reaction times or higher temperatures. |

Expert Insight: When performing a reductive amination with a weakly nucleophilic amine (e.g., an aniline), choose the 3-fluorobenzaldehyde if possible. Its enhanced electrophilicity drives the equilibrium toward the imine intermediate faster than the para isomer.

Synthetic Utility & Workflows

Fluorinated benzaldehydes are linchpins in the synthesis of heterocycles and benzylamines.

Key Transformations

-

Reductive Amination: Conversion to fluorinated benzylamines (common in CNS drugs).

-

Knoevenagel Condensation: Access to fluorinated cinnamic acids and coumarins.

-

Cyclization Reactions: Precursors for quinazolines, isoquinolines, and indoles via condensation with amidines or active methylenes.

Visualization: Synthetic Tree

Figure 2: Divergent synthetic pathways originating from fluorinated benzaldehyde scaffolds.

Experimental Protocols

The following protocols are optimized for fluorinated substrates, accounting for their specific electronic requirements.

Protocol A: Reductive Amination (The "Gold Standard")

Objective: Synthesis of a secondary fluorinated benzylamine. Substrate: 3-Fluorobenzaldehyde (chosen for higher electrophilicity). Reagent: Sodium Triacetoxyborohydride (STAB) – selected for its ability to reduce the imine selectively without reducing the aldehyde, preventing side reactions.

Step-by-Step Methodology:

-

Imine Formation:

-

In a dry flask, dissolve 3-fluorobenzaldehyde (1.0 equiv) and the primary amine (1.0–1.2 equiv) in anhydrous 1,2-Dichloroethane (DCE) or THF .

-

Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to liberate the free base.

-

Add Magnesium Sulfate (MgSO4) (approx. 2.0 equiv) to the mixture.

-

Causality: MgSO4 acts as a dehydrating agent. Fluorinated imines can be hydrolysis-prone; removing water drives the equilibrium forward [1].

-

Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

-

-

Reduction:

-

Cool the mixture to 0°C (optional, but recommended for reactive substrates).

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

-

Note: Do not use NaBH4 here if you want to avoid reducing unreacted aldehyde to benzyl alcohol. STAB is milder and chemoselective [2].

-

Allow to warm to RT and stir for 12 hours.

-

-

Work-up:

-

Quench with saturated aqueous NaHCO3.[6]

-

Extract with Dichloromethane (DCM).

-

Wash organic layer with brine, dry over Na2SO4, and concentrate.

-

Protocol B: Knoevenagel Condensation

Objective: Synthesis of 4-fluorocinnamic acid. Substrate: 4-Fluorobenzaldehyde.[7][8][9]

Step-by-Step Methodology:

-

Dissolve 4-fluorobenzaldehyde (10 mmol) and malonic acid (12 mmol) in Pyridine (5 mL).

-

Add catalytic Piperidine (0.1 mL).

-

Heat to 80–100°C for 4 hours.

-

Observation: Evolution of CO2 gas indicates decarboxylation is proceeding (Doebner modification).

-

-

Work-up: Pour into ice-cold HCl (2M) to precipitate the fluorinated cinnamic acid. Filter and recrystallize from ethanol/water.

Case Study: Safinamide

Safinamide (Xadago) is a potent MAO-B inhibitor used for Parkinson's disease.

-

Structure: Contains a 3-fluorobenzyl ether moiety.

-

Role of Fluorine: The fluorine atom at the meta position of the benzyloxy ring protects the ring from metabolic oxidation while optimizing the electron density of the ether oxygen, influencing binding affinity to the MAO-B active site [3].

-

Synthesis Insight: The synthesis involves the reaction of a fluorinated benzaldehyde derivative (or benzyl halide) to construct the ether linkage, demonstrating the critical role of these building blocks in late-stage functionalization.

References

-

BenchChem. (2025).[6][8] Application Notes and Protocols for the Reductive Amination of 3-Fluorocyclobutane-1-carbaldehyde. Retrieved from

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from

-

Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from

-

National Institutes of Health (NIH). (2008). The role of fluorine in medicinal chemistry. Retrieved from

-

Beilstein Journals. (2011). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction. Retrieved from

Sources

- 1. biesterfeld.no [biesterfeld.no]

- 2. archivemarketresearch.com [archivemarketresearch.com]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. benchchem.com [benchchem.com]

- 9. chegg.com [chegg.com]

Application Note: Selective O-Alkylation of 2,5-Difluoro-4-hydroxybenzaldehyde with Isopropyl Iodide

[1]

Executive Summary

This application note details the optimized protocol for the synthesis of 4-isopropoxy-2,5-difluorobenzaldehyde via the Williamson ether synthesis. The substrate, 2,5-difluoro-4-hydroxybenzaldehyde , presents specific challenges due to the electron-withdrawing nature of the fluorine substituents, which reduces the nucleophilicity of the phenoxide intermediate.[1] Furthermore, the use of isopropyl iodide (a secondary alkyl halide) introduces a competitive E2 elimination pathway.

This guide provides a high-fidelity protocol using Cesium Carbonate (

Reaction Mechanism & Strategic Analysis

Chemical Pathway

The reaction proceeds via a classic

Key Challenges:

-

Electronic Deactivation: The two fluorine atoms at the ortho and meta positions relative to the hydroxyl group significantly lower the

of the phenol (est. -

Steric Hindrance & Elimination: The secondary nature of the isopropyl group retards the

approach. Concurrently, the basic conditions required for alkylation can promote the E2 elimination of isopropyl iodide to propene, consuming the alkylating agent.

Visualization of Reaction Pathways

The following diagram illustrates the competitive landscape between the desired substitution and the undesired elimination.

Figure 1: Mechanistic pathway showing the competition between the desired etherification (

Critical Process Parameters (CPP)

| Parameter | Recommended Condition | Rationale |

| Solvent | DMF (Anhydrous) | High dielectric constant promotes dissociation of the ion pair, enhancing phenoxide nucleophilicity.[1] |

| Base | The "Cesium Effect": The large | |

| Stoichiometry | 1.0 : 1.5 : 2.0 (Substrate : Base : Halide) | Excess alkyl halide compensates for loss due to volatility and elimination side reactions. |

| Temperature | 60°C | Sufficient energy to overcome the activation barrier for the deactivated nucleophile without accelerating elimination (which dominates >80°C). |

| Concentration | 0.2 M - 0.5 M | High concentration drives bimolecular kinetics ( |

Experimental Protocol

Materials

-

Substrate: 2,5-Difluoro-4-hydroxybenzaldehyde (1.0 equiv)

-

Reagent: 2-Iodopropane (Isopropyl iodide) (2.0 equiv)

-

Base: Cesium Carbonate (

), anhydrous, granular (1.5 equiv) -

Solvent: N,N-Dimethylformamide (DMF), anhydrous (5 mL per gram of substrate)

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 2,5-Difluoro-4-hydroxybenzaldehyde (e.g., 5.0 g, 31.6 mmol).

-

Add anhydrous DMF (25 mL) and stir until fully dissolved.

-

Add Cesium Carbonate (15.4 g, 47.4 mmol) in a single portion. The mixture will turn into a suspension; the color may darken slightly (yellow/orange) due to phenoxide formation.

-

Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.

Step 2: Alkylation

-

Add 2-Iodopropane (6.3 mL, 10.7 g, 63.2 mmol) via syringe.

-

Heat the reaction mixture to 60°C using an oil bath.

-

Monitor: Stir vigorously for 4–6 hours.

-

TLC Monitoring: Eluent 20% EtOAc in Hexanes. Product

~0.6; Starting Material -

Note: If reaction stalls, add an additional 0.5 equiv of 2-Iodopropane.[1]

-

Step 3: Work-up

-

Cool the mixture to RT.

-

Pour the reaction mixture into Ice-Water (150 mL) with vigorous stirring. The product may precipitate as a solid or oil out.

-

Extract with Ethyl Acetate (EtOAc) (3 x 50 mL).

-

Combine organic layers and wash sequentially with:

-

Water (2 x 50 mL) – Critical to remove DMF.

-

Saturated

solution (optional, if DMF persists). -

Brine (50 mL).

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Crude Appearance: Yellowish oil or low-melting solid.[1]

-

Crystallization (Preferred): Dissolve crude in minimum hot Hexanes/EtOAc (9:1). Cool slowly to 0°C.

-

Flash Chromatography (Alternative): Silica gel, gradient elution 0%

15% EtOAc in Hexanes.

Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Analytical Characterization

To validate the product, look for the following diagnostic signals:

-

1H NMR (400 MHz, CDCl3):

- 10.2 ppm (s, 1H, CHO ) – Aldehyde proton.

- 7.5–7.6 ppm (dd, 1H, Ar-H ) – Aromatic proton.

- 6.7–6.8 ppm (dd, 1H, Ar-H ) – Aromatic proton.

- 4.6–4.7 ppm (sept, 1H, O-CH -Me2) – Diagnostic methine of the isopropyl group.[1]

- 1.4 ppm (d, 6H, CH-Me2 ) – Isopropyl methyls.

-

19F NMR:

-

Expect two distinct signals (around -110 to -140 ppm) showing coupling to each other and aromatic protons.[1]

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Phenoxide is too stable/unreactive.[1] | Switch solvent to DMSO (reaction time reduces to <1h). Increase temp to 70°C. |

| Elimination Product | Temperature too high; Base too strong. | Ensure temp does not exceed 65°C. Do not use NaH or KOH (too basic). |

| DMF Contamination | Inefficient aqueous wash. | Use 5% LiCl solution during workup washes to strip DMF effectively. |

| Starting Material Remains | Isopropyl iodide evaporation. | Isopropyl iodide is volatile (bp 89°C). Use a tightly sealed condenser or add reagent in two portions. |

Safety & Handling

-

Alkyl Iodides: Isopropyl iodide is a potential alkylating agent and should be treated as a suspected carcinogen. Handle only in a fume hood.

-

Fluorinated Phenols: Can be severe skin and eye irritants. Wear nitrile gloves and safety glasses.

-

DMF: Hepatotoxic and readily absorbed through skin. Double-gloving is recommended.

References

-

Williamson Ether Synthesis General Mechanism

- Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356.

-

Alkylation of Hydroxybenzaldehydes in DMSO

-

Hashem, A.; P, V.; Thiemann, T. (2020).[5] "One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO". Proceedings, 62(1), 12.

-

- Cesium Effect in Alkylation: Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). "An assessment of the causes of the 'cesium effect'". Journal of Organic Chemistry, 52(19), 4230–4234.

-

Regioselective Alkylation of Dihydroxybenzaldehydes

Application Note: Williamson Ether Synthesis of Fluorinated Phenols

Abstract

Fluorinated aryl ethers are critical structural motifs in medicinal chemistry, serving as bioisosteres that enhance metabolic stability and lipophilicity. However, the introduction of fluorine atoms onto the phenolic ring drastically alters the electronic landscape of the substrate, rendering standard Williamson ether synthesis protocols inefficient or prone to side reactions. This guide provides a scientifically grounded, optimized workflow for the O-alkylation of fluorinated phenols, distinguishing between mono-fluorinated substrates and highly electron-deficient perfluorinated systems (e.g., pentafluorophenol).

Mechanistic Insight & Challenges

The Acidity-Nucleophilicity Paradox

The fundamental challenge in alkylating fluorinated phenols lies in the inverse relationship between acidity and nucleophilicity. Fluorine is highly electronegative; its inductive effect (

-

Phenol:

[1] -

4-Fluorophenol:

(Minimal change due to resonance donation -

Pentafluorophenol (PFP):

(Drastic acidification)

Implication: While PFP is easily deprotonated by weak bases, the resulting phenoxide is a weak nucleophile . It requires highly reactive electrophiles or specialized solvation to drive the

The Side-Reaction Trap

For polyfluorinated substrates like pentafluorophenol, a unique competing pathway exists: Nucleophilic Aromatic Substitution (

Optimization Parameters: The "Cesium Effect"

To overcome poor nucleophilicity and suppress

Base Selection[2][3][4][5]

-

Potassium Carbonate (

): Suitable for mono- or di-fluorophenols. Inexpensive but has poor solubility in organic solvents, often requiring high temperatures that can degrade sensitive fluorinated substrates. -

Sodium Hydride (NaH): Avoid for PFP. While it ensures complete deprotonation, the highly reactive hydride and the resulting "naked" phenoxide in the absence of solvation can promote

self-condensation or elimination (E2) of the alkyl halide. -

Cesium Carbonate (

): The Gold Standard for Fluorinated Phenols.-

Solubility: Cesium's large ionic radius disrupts lattice energy, making it significantly more soluble in organic solvents (DMF, MeCN) than potassium salts.

-

"Naked" Anion: The large

cation forms a loose ion pair with the phenoxide, leaving the oxygen center more exposed and reactive ("naked") for the

-

Solvent Systems

Polar aprotic solvents are mandatory to support the

| Solvent | Dielectric Constant ( | Suitability | Notes |

| DMF | 36.7 | Excellent | Best for |

| Acetonitrile (MeCN) | 37.5 | Very Good | Good balance of polarity and ease of removal (BP 82°C). |

| Acetone | 20.7 | Poor | Insufficient for dissolving carbonate bases; requires reflux which may be too hot for PFP. |

| DMSO | 46.7 | Good | Excellent solubility but difficult workup; use only if DMF fails. |

Experimental Protocols

Protocol A: General Synthesis for Mono/Di-Fluorophenols

Target: 2-Fluorophenol, 4-Fluorophenol, 2,4-Difluorophenol

Reagents:

-

Substrate: Fluorophenol (1.0 equiv)

-

Electrophile: Alkyl Bromide/Iodide (1.2 equiv)

-

Base:

(anhydrous, 2.0 equiv) -

Solvent: Acetonitrile (0.2 M concentration)

Procedure:

-

Charge a flame-dried round-bottom flask with the fluorophenol and anhydrous

. -

Add anhydrous Acetonitrile and stir at room temperature for 15 minutes to initiate deprotonation (color change often observed).

-

Add the alkyl halide dropwise.

-

Fit with a reflux condenser and heat to 60–80°C under

atmosphere. -

Monitor by TLC/LC-MS (typically 4–12 hours).

-

Workup: Cool to RT. Filter off solids (inorganic salts). Concentrate filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

.

Protocol B: High-Sensitivity Synthesis for Pentafluorophenol (PFP)

Target: Pentafluorophenol, Tetrafluorophenol

Reagents:

-

Substrate: Pentafluorophenol (1.0 equiv)

-

Electrophile: Primary Alkyl Halide (1.1 equiv)

-

Base:

(1.5 equiv) -

Solvent: Anhydrous DMF (0.2 M)

Procedure:

-

Safety Note: PFP is corrosive and volatile. Handle in a fume hood.

-

Dissolve PFP in anhydrous DMF in a vial/flask under inert atmosphere (

/Ar). -

Add

in one portion. The mixture may turn slightly yellow. -

Add the alkyl halide immediately.

-

Critical Step: Stir at Room Temperature (20–25°C) . Do NOT heat initially. Heating promotes the displacement of the para-fluorine (

). -

Monitor reaction. Due to the "Cesium Effect," conversion is often complete within 2–6 hours even at RT.

-

Workup: Dilute with diethyl ether (promotes precipitation of DMF salts). Wash extensively with water (

) to remove DMF. Wash with dilute

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting conditions and the mechanistic pathways involved.

Caption: Decision matrix for optimizing Williamson ether synthesis based on substrate fluorination level.

Troubleshooting & Quality Control

Monitoring Reaction Progress

-

TLC: Fluorinated phenols often "streak" on silica due to acidity. Add 1% Acetic Acid to the eluent to sharpen spots.

-

NMR Diagnostics:

- NMR: This is the most powerful tool.

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| No Reaction (SM remains) | Phenoxide too stable (weak nucleophile). | Switch from |

| Multiple Spots on TLC | Lower temperature (Strictly RT). Ensure base is not in large excess. | |

| Low Yield (PFP) | Hydrolysis of product or incomplete deprotonation. | Ensure anhydrous conditions. PFP esters/ethers can be sensitive to basic hydrolysis during workup. |

References

-

BenchChem Technical Support. Williamson Ether Synthesis of Phenolic Compounds.[7] (Accessed 2025).[7][5][8][9] Link

-

Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. (2014).[10] Link

-

Royal Society of Chemistry (RSC). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. (Organic & Biomolecular Chemistry).[11] Link

-

Organic Chemistry Portal. Williamson Ether Synthesis.[10][12][13]Link

-

Lee, J. C., et al. Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[14] Synthetic Communications, 25(9), 1367-1370. (Cited via Hive/MDMA Archive). Link

-

University of Calgary/Lumen Learning. Acidity of Substituted Phenols (pKa Data).Link

Sources

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. Pentafluorophenol and its derivatives [en.highfine.com]

- 3. US8143369B2 - Polymers bearing pendant pentafluorophenyl ester groups, and methods of synthesis and functionalization thereof - Google Patents [patents.google.com]

- 4. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pure.psu.edu [pure.psu.edu]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. scribd.com [scribd.com]

- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]

Reaction of 2,5-Difluoro-4-isopropoxybenzaldehyde with amines (Schiff base formation)

Application Note: Reaction of 2,5-Difluoro-4-isopropoxybenzaldehyde with Amines

Part 1: Executive Summary & Scientific Rationale

2,5-Difluoro-4-isopropoxybenzaldehyde is a specialized building block frequently employed in the synthesis of liquid crystals and medicinal pharmacophores (specifically kinase inhibitors). Its unique substitution pattern presents a "push-pull" electronic environment that distinguishes it from standard benzaldehydes.

Electronic & Steric Landscape

To optimize the reaction with amines, one must understand the competing electronic effects on the carbonyl carbon:

-

Electrophilic Activation (Inductive Effect, -I): The fluorine atoms at the 2 and 5 positions exert a strong electron-withdrawing inductive effect. This significantly increases the partial positive charge (

) on the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines. -

Resonance Stabilization (+R): The 4-isopropoxy group acts as an electron donor via resonance. While this typically reduces electrophilicity, the steric bulk of the isopropyl group prevents coplanarity in some transition states, potentially dampening this donation compared to a methoxy group.

-

Net Reactivity: The inductive withdrawal of the two fluorine atoms generally dominates, rendering this aldehyde more reactive than unsubstituted benzaldehyde. However, the resulting imine (Schiff base) can be sensitive to hydrolysis due to the same electron-deficient nature of the ring.

Key Application Note: Due to the 2,5-difluoro substitution, the resulting Schiff bases often exhibit enhanced lipophilicity and metabolic stability, making them ideal candidates for drug discovery campaigns targeting the central nervous system (CNS).

Part 2: Reaction Mechanism & Pathway

The formation of the Schiff base proceeds via a nucleophilic addition-elimination pathway. Acid catalysis is critical to protonate the carbinolamine intermediate, facilitating water elimination.

Figure 1: Mechanistic pathway of Schiff base formation. The acid catalyst activates the hydroxyl group of the hemiaminal for elimination.

Part 3: Experimental Protocols

Two methods are provided: Method A for standard reactive amines and Method B for sterically hindered or electron-deficient amines (e.g., anilines).

Pre-Reaction Checklist

-

Purity: Ensure the aldehyde is free of benzoic acid derivatives (check via TLC/NMR).

-

Solvent: Solvents must be anhydrous. Water drives the equilibrium back to the starting materials.

Method A: Standard Ethanol Protocol (Green Chemistry)

Best for: Aliphatic amines, high-throughput screening.

| Parameter | Specification |

| Stoichiometry | 1.0 equiv Aldehyde : 1.0–1.1 equiv Amine |

| Solvent | Absolute Ethanol (EtOH) or Methanol (MeOH) |

| Concentration | 0.1 M – 0.5 M |

| Catalyst | Glacial Acetic Acid (1–5 mol%) |

| Temperature | Room Temperature to 60°C |

| Time | 2 – 6 Hours |

Step-by-Step Procedure:

-

Dissolve 2,5-Difluoro-4-isopropoxybenzaldehyde (1.0 equiv) in absolute Ethanol.

-

Add the Amine (1.05 equiv) dropwise while stirring.

-

Add Glacial Acetic Acid (1 drop per 5 mL solvent).

-

Stir at Room Temperature. If precipitation occurs, the product is forming.

-

Monitoring: Check TLC (Hexane:EtOAc 4:1). The aldehyde spot (

) should disappear. -

Workup:

-

If Solid: Filter the precipitate, wash with cold EtOH, and dry.

-

If Solution: Evaporate solvent.[1] Recrystallize from EtOH/Hexane.

-

Method B: Azeotropic Distillation (Dean-Stark)

Best for: Anilines, unreactive amines, scale-up (>5g).

| Parameter | Specification |

| Solvent | Toluene or Benzene |

| Catalyst | p-Toluenesulfonic acid (p-TSA) (1 mol%) |

| Setup | Dean-Stark Trap or Molecular Sieves (4Å) |

| Temperature | Reflux (110°C for Toluene) |

Step-by-Step Procedure:

-

Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Charge flask with Aldehyde (1.0 equiv), Amine (1.0 equiv), and Toluene (10 mL/g).

-

Add catalytic p-TSA .

-

Reflux for 4–12 hours. Monitor water collection in the trap.

-

Workup: Cool to RT. Wash organic layer with saturated

(to remove acid catalyst) and Brine. -

Dry over

, filter, and concentrate in vacuo.

Part 4: Workflow Visualization

Figure 2: Decision tree for selecting the optimal synthesis method based on amine type.

Part 5: Characterization & Quality Control

To validate the formation of the Schiff base, look for these specific spectral signatures.

| Technique | Expected Signal | Interpretation |

| Imine (CH=N) proton.[2][3] Distinct shift from aldehyde ( | ||

| Isopropoxy (CH) proton. Confirms integrity of the ether group. | ||

| IR | C=N Stretch . Strong band.[4] Absence of C=O stretch (~1700 cm⁻¹). | |

| ~ -110 to -140 ppm | Aromatic Fluorines . Chemical shift may change slightly upon imine formation. |

Troubleshooting Guide:

-

Problem: Product is an oil/gum.

-

Solution: Triturate with cold Hexane or Diethyl Ether to induce crystallization. The isopropoxy group adds lipophilicity, often making products "greasy."

-

-

Problem: Low Yield / Reversion to Aldehyde.

-

Solution: The equilibrium is sensitive. Ensure molecular sieves are fresh. Avoid acidic workups which hydrolyze the imine. Store product under inert atmosphere (Argon).

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 250077, 4-Isopropoxybenzaldehyde. Retrieved February 27, 2026 from [Link].

- Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510.

Sources

Application Notes and Protocols for Reductive Amination Using 2,5-Difluoro-4-isopropoxybenzaldehyde

Introduction

Reductive amination stands as a cornerstone of modern synthetic chemistry, providing a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2][3] This powerful transformation is central to the synthesis of a vast array of biologically active molecules and pharmaceutical intermediates.[3] This document provides detailed application notes and experimental protocols for the reductive amination of 2,5-Difluoro-4-isopropoxybenzaldehyde, a substrate of increasing interest in medicinal chemistry due to the unique physicochemical properties imparted by its fluorine and isopropoxy substituents.[4]

The presence of two electron-withdrawing fluorine atoms on the aromatic ring can influence the reactivity of the aldehyde carbonyl group, while the electron-donating isopropoxy group also plays a significant role.[5] These electronic effects necessitate careful consideration in protocol design to achieve optimal yields and purity. These notes are intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

Chemical Profile: 2,5-Difluoro-4-isopropoxybenzaldehyde

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀F₂O₂ | Sigma-Aldrich |

| Molecular Weight | 200.18 g/mol | Sigma-Aldrich |

| Appearance | Colorless to pale yellow solid/liquid | N/A |

| CAS Number | 182069-42-5 (example, may vary) | N/A |

The difluoro substitution pattern is known to enhance metabolic stability and membrane permeability in drug candidates, making this aldehyde a valuable building block. The isopropoxy group can modulate solubility and provides a handle for further synthetic elaboration.

Mechanism of Reductive Amination

The reductive amination process is a two-step reaction that occurs in a single pot.[1][6] First, the aldehyde reacts with a primary or secondary amine to form a Schiff base (for primary amines) or an enamine (for secondary amines), with the concomitant loss of a water molecule. This is followed by the in-situ reduction of the imine or iminium ion intermediate by a selective reducing agent to yield the final amine product.

Caption: General workflow for the reductive amination of 2,5-Difluoro-4-isopropoxybenzaldehyde.

Choosing the Right Reducing Agent

The success of a reductive amination hinges on the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde.[7] For 2,5-Difluoro-4-isopropoxybenzaldehyde, the following are recommended:

| Reducing Agent | Key Advantages | Considerations |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and effective for a wide range of substrates.[8][9][10] Tolerates a variety of functional groups. | Moisture-sensitive. |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective, especially under mildly acidic conditions which can catalyze imine formation.[11] | Highly toxic and generates cyanide waste.[7][11] |

| Sodium Borohydride (NaBH₄) | Cost-effective and readily available.[12] | Less selective; can reduce the starting aldehyde if not used carefully. Best for a two-step approach. |

For most applications involving 2,5-Difluoro-4-isopropoxybenzaldehyde, Sodium Triacetoxyborohydride is the preferred reagent due to its high selectivity, operational simplicity, and safety profile.[10]

Experimental Protocols

Protocol 1: General Procedure using Sodium Triacetoxyborohydride (One-Pot)

This protocol is recommended for a broad range of primary and secondary amines.

Materials:

-

2,5-Difluoro-4-isopropoxybenzaldehyde

-

Amine (primary or secondary)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and nitrogen inlet

Procedure:

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2,5-Difluoro-4-isopropoxybenzaldehyde (1.0 eq).

-

Dissolve the aldehyde in anhydrous DCE or THF (approximately 0.1-0.2 M concentration).

-

Add the amine (1.0-1.2 eq) to the stirred solution.

-

Allow the mixture to stir at room temperature for 20-30 minutes to facilitate imine formation.

-

In a single portion, add Sodium Triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. A slight exotherm may be observed.

-

Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, if necessary.

Caption: Step-by-step workflow for the one-pot reductive amination protocol.

Protocol 2: Stepwise Procedure with Sodium Borohydride

This two-step protocol is advantageous when dialkylation is a concern, particularly with primary amines, or when using the less selective but more economical sodium borohydride.[9][13]

Materials:

-

Same as Protocol 1, with the substitution of Sodium Borohydride (NaBH₄) for NaBH(OAc)₃ and the addition of anhydrous Methanol (MeOH).

Procedure:

Step 1: Imine Formation

-

In a round-bottom flask, dissolve 2,5-Difluoro-4-isopropoxybenzaldehyde (1.0 eq) in anhydrous methanol.

-

Add the primary amine (1.0 eq) and stir the mixture at room temperature. The use of methanol as a solvent often accelerates imine formation.[7]

-

Stir for 1-3 hours, monitoring for the disappearance of the aldehyde by TLC.

Step 2: Reduction

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add Sodium Borohydride (1.5-2.0 eq) in small portions. Be cautious of gas evolution (hydrogen).

-

Allow the reaction to warm to room temperature and stir for an additional 1-4 hours.

-

Follow steps 7-11 from Protocol 1 for workup and purification.

Troubleshooting and Key Considerations

-

Low Yields: If the reaction is sluggish, a small amount of acetic acid (1-2 equivalents) can be added to catalyze imine formation, especially when using less nucleophilic amines.[8][9] However, be mindful that acidic conditions can also deactivate some amines.

-

Aldehyde Reduction: If significant reduction of the starting aldehyde is observed (especially with NaBH₄), ensure the imine has fully formed before adding the reducing agent.

-

Dialkylation: With primary amines, using a slight excess of the aldehyde or employing the two-step protocol can help minimize the formation of the dialkylated product.[9]

-

Purification: The basic nature of the amine product may cause it to streak on silica gel. It is often beneficial to add a small amount of triethylamine (0.1-1%) to the eluent during column chromatography.

Conclusion

The reductive amination of 2,5-Difluoro-4-isopropoxybenzaldehyde is a highly effective method for synthesizing novel secondary and tertiary amines. By carefully selecting the appropriate reducing agent and reaction conditions, researchers can achieve high yields and purity. The protocols provided herein offer a solid foundation for the successful application of this versatile reaction in drug discovery and development programs.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

-

Aleixandre, M., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

-

Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

Wang, Y., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology. [Link]

-

Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. [Link]

-

Organic Syntheses. (1972). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Organic Syntheses, 52, 124. [Link]

-

Sharma, P., & Kumar, A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1298. [Link]

-

Journal of Organic and Pharmaceutical Chemistry Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

-

Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11624–11669. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

Reddit. (2025, January 1). r/Chempros - Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Organic Syntheses. (n.d.). General Procedure for the Preparation of N-Acyl Pyrrolidines from Aldehydes. [Link]

-

ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts? [Link]

-

Fisher Scientific. (n.d.). Explore our new range of products for Reductive Amination. [Link]

-

PubChem. (n.d.). 2,5-difluoro-4-hydroxybenzaldehyde. [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 2,5-Difluoro-4-hydroxybenzaldehyde - Exposure: Exposure Predictions. [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. jocpr.com [jocpr.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. thermofishersci.in [thermofishersci.in]

- 5. researchgate.net [researchgate.net]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 10. Sodium triacetoxyborohydride [organic-chemistry.org]

- 11. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 12. gctlc.org [gctlc.org]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Oxidation of 2,5-Difluoro-4-isopropoxybenzaldehyde to benzoic acid derivatives

Application Note & Protocol

Topic: Strategic Oxidation of 2,5-Difluoro-4-isopropoxybenzaldehyde to 2,5-Difluoro-4-isopropoxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Overview

The oxidation of aldehydes to carboxylic acids is a cornerstone transformation in organic synthesis, particularly in the pharmaceutical industry where the benzoic acid moiety is a prevalent structural motif. This document provides a detailed protocol and scientific rationale for the selective oxidation of 2,5-Difluoro-4-isopropoxybenzaldehyde, a substrate with an electron-rich and functionally-dense aromatic ring.

Traditional oxidation methods employing strong oxidants like potassium permanganate or chromic acid are often incompatible with sensitive substrates, leading to low yields, over-oxidation, or cleavage of functional groups like ethers.[1][2] The protocol detailed herein focuses on the Pinnick oxidation , a mild and highly selective method that utilizes sodium chlorite (NaClO₂) as the terminal oxidant.[3][4] This method is renowned for its broad functional group tolerance, making it the superior choice for complex molecules and a critical tool in multi-step synthesis where preserving molecular integrity is paramount.[5][6] This guide will elucidate the reaction mechanism, provide a robust step-by-step experimental protocol, and offer insights into process optimization and troubleshooting.

Mechanistic Rationale: The Pinnick Oxidation

The efficacy of the Pinnick oxidation lies in its carefully controlled reaction mechanism, which avoids the harsh conditions of alternative methods. The process is predicated on the in-situ generation of chlorous acid (HClO₂), the active oxidizing species.[3][7]

The core mechanistic steps are:

-

Formation of Chlorous Acid: Under mildly acidic conditions, typically buffered with sodium dihydrogen phosphate (NaH₂PO₄), sodium chlorite is protonated to form chlorous acid.[6]

-

Nucleophilic Addition: The aldehyde carbonyl is attacked by the chlorous acid.

-

Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation, transferring the aldehydic hydrogen and forming the carboxylic acid. This step also releases hypochlorous acid (HOCl) as a byproduct.[5][7]

A critical aspect of this reaction is managing the hypochlorous acid byproduct. HOCl is itself a reactive oxidant that can engage in undesirable side reactions, such as chlorinating the electron-rich aromatic ring or reacting with the starting chlorite, reducing its availability.[3] To ensure a self-validating and high-yielding protocol, a "scavenger" is employed to neutralize the HOCl as it forms. 2-Methyl-2-butene is a highly effective scavenger, reacting with HOCl to form a non-interfering halohydrin.[5][6]

Caption: Mechanism of the Pinnick Oxidation.

Quantitative Data & Materials

Compound Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Physical State |

| 2,5-Difluoro-4-isopropoxybenzaldehyde | C₁₀H₁₀F₂O₂ | 200.18 | Solid |

| 2,5-Difluoro-4-isopropoxybenzoic Acid | C₁₀H₁₀F₂O₃ | 216.18 | Solid |

Reagents and Equipment

| Reagent | Grade |

| 2,5-Difluoro-4-isopropoxybenzaldehyde | ≥98% |

| Sodium chlorite (NaClO₂) | Technical grade (80%) |

| Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) | ACS Reagent grade |

| 2-Methyl-2-butene | ≥99% |

| tert-Butanol (t-BuOH) | ACS Reagent grade |

| Deionized Water (H₂O) | Type II |

| Ethyl Acetate (EtOAc) | ACS Reagent grade |

| Saturated Sodium Sulfite (Na₂SO₃) Solution | N/A |

| Hydrochloric Acid (HCl) | 2M Aqueous Solution |

| Brine (Saturated NaCl Solution) | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade |

Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice-water bath, separatory funnel, rotary evaporator, Buchner funnel and vacuum filtration apparatus, standard laboratory glassware.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments may be necessary for different scales.

Caption: Step-by-step experimental workflow.

Reaction Setup and Execution

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-Difluoro-4-isopropoxybenzaldehyde (10.0 mmol, 2.00 g) in a mixture of tert-butanol (50 mL) and water (20 mL).[6]

-

Addition of Reagents: To the stirred solution, add sodium dihydrogen phosphate monohydrate (5.0 equiv., 50.0 mmol, 6.90 g) followed by 2-methyl-2-butene (5.0 equiv., 50.0 mmol, 5.3 mL).

-

Cooling: Place the flask in an ice-water bath and cool the mixture to 0 °C.

-

Addition of Oxidant: In a separate beaker, dissolve sodium chlorite (80%, 4.0 equiv., 40.0 mmol, 4.52 g) in deionized water (20 mL). Add this sodium chlorite solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting aldehyde spot is no longer visible.

Work-up and Purification

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Cautiously quench the excess oxidant by the slow, dropwise addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates the absence of peroxides.

-

Solvent Removal: Remove the bulk of the tert-butanol using a rotary evaporator.

-

Acidification: Adjust the pH of the remaining aqueous solution to ~2 using a 2M HCl solution. A white precipitate should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[8]

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2,5-Difluoro-4-isopropoxybenzoic acid as a solid.[8]

-

Purification: The crude product can be purified by recrystallization.[9][10] A common method for benzoic acids is recrystallization from hot water or a water/ethanol mixture.[11][12] Dissolve the crude solid in a minimal amount of boiling solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Product Characterization

Confirm the identity and purity of the final product using the following standard analytical techniques:

-

¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and disappearance of the aldehyde proton signal (~10 ppm).

-

Infrared (IR) Spectroscopy: To identify the characteristic broad O-H stretch (~2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹) of the carboxylic acid.

-

Mass Spectrometry (MS): To determine the correct molecular weight.[8]

-

Melting Point Analysis: To assess the purity of the final crystalline product.[8]

Troubleshooting Guide

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient reaction time.- Oxidant degraded or insufficient amount.- Inefficient stirring. | - Allow the reaction to stir for a longer period.- Use fresh sodium chlorite and ensure correct stoichiometry.- Increase stirring rate to ensure good mixing of the biphasic system. |

| Low Yield | - Product lost during work-up (e.g., incomplete extraction).- Side reactions due to insufficient scavenger. | - Ensure pH is sufficiently low (~2) before extraction.- Perform additional extractions of the aqueous layer.- Increase the equivalents of 2-methyl-2-butene. |

| Chlorinated Byproducts Detected | - Hypochlorous acid (HOCl) was not effectively scavenged. | - Ensure dropwise addition of NaClO₂ at low temperature.- Increase the amount of 2-methyl-2-butene scavenger. |

| Oily Product / Fails to Crystallize | - Presence of impurities.- Residual solvent. | - Attempt purification via column chromatography.- Ensure the product is thoroughly dried under high vacuum. |

Safety & Handling

-

Sodium Chlorite (NaClO₂): A strong oxidizing agent.[13] It can form explosive mixtures with combustible materials.[14] Keep away from acids, organic materials, and reducing agents. Handle with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] All spills should be cleaned immediately and diluted with copious amounts of water.[14]

-

2-Methyl-2-butene: Highly flammable liquid and vapor. Handle in a well-ventilated fume hood away from ignition sources.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

-

The reaction can be exothermic. Maintain temperature control, especially during the addition of the oxidant.

References

-

Wikipedia. Pinnick oxidation. [Link]

-

PSIBERG. (2023, November 30). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Link]

-

ORGANIC CHEMISTRY SELECT. (2012, December 7). Pinnick Oxidation. [Link]

-

Grokipedia. Pinnick oxidation. [Link]

-

Al-Zoubi, R. M., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances. [Link]

- Gibbs, H. D. (1928). Purification of benzoic acid and its derivatives. U.S.

-

ACS Publications. (2022, October 19). Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. ACS Sustainable Chemistry & Engineering. [Link]

- Lanning, W. C. (1966). Purification of benzoic acid. U.S.

-

Quora. Why does potassium permanganate oxidise aldehyde but not ketone in a permanganate cleavage reaction?. [Link]

-

Slideshare. Experiment 4 purification - recrystallization of benzoic acid. [Link]

-

University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]

-

Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. [Link]

-

OxyChem. Sodium Chlorite Health & Safety. [Link]

-

Journal of the American Chemical Society. The Mechanisms of Permanganate Oxidation. I. The Oxidation of Some Aromatic Aldehydes. [Link]

-

Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

-

University of Amsterdam. (2018, August 30). Sustainable and very selective biocatalytic conversion of aldehydes to carboxylic acids. [Link]

-

Organic Chemistry Portal. Carboxylic acid synthesis by oxidation of benzylic positions. [Link]

-

Chemguide. oxidation of aldehydes and ketones. [Link]

-

International Dioxcide, Inc. Step-by-Step Sodium Chlorite Safety Procedures. [Link]

-

IOSR Journal of Applied Chemistry. (2017, November 16). Oxidation of Propionaldehyde by Potassium Permanganate in Micellar Medium: A Kinetic Study. [Link]

-

CARUS Group. (2014, February 17). Potassium Permanganate - SAFETY DATA SHEET. [Link]

-

Carl ROTH. Safety Data Sheet: Potassium permanganate. [Link]

-

ResearchGate. Oxidation of aldehydes to carboxylic acids. [Link]

-

SynArchive. Pinnick-Lindgren Oxidation. [Link]

-

Chegg. oxidation of Benzaldehyde to benzoic acid experiment. [Link]

-

Applied and Environmental Microbiology. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. [Link]

-

IRA Academico Research. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. [Link]

-

ResearchGate. Oxidation of Benzaldehyde to Benzoic Acid. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 4. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 5. psiberg.com [psiberg.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]

- 11. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]

- 12. westfield.ma.edu [westfield.ma.edu]

- 13. oxychem.com [oxychem.com]

- 14. Step-by-Step Sodium Chlorite Safety Procedures [idiclo2.com]

- 15. ercoworldwide.com [ercoworldwide.com]

Preparation of Fluorinated Pharmaceutical Intermediates

Abstract

The strategic incorporation of fluorine into pharmaceutical intermediates is a non-negotiable competency in modern drug discovery. Fluorine substitution modulates pKa, metabolic stability (blocking P450 oxidation), and lipophilicity, often serving as a "bioisostere" for hydrogen or hydroxyl groups. This guide moves beyond basic textbook definitions to provide a rigorous, field-tested decision framework for synthesizing fluorinated intermediates. We focus on three "workhorse" methodologies: Deoxyfluorination (Nucleophilic), Electrophilic Fluorination (F+ equivalents), and Trifluoromethylation.[1]

Strategic Selection Guide

Before handling reagents, the chemist must classify the substrate to select the correct fluorination pathway. Mismatched reagents lead to decomposition or elimination by-products (alkenes), not the desired fluoride.[1]

Decision Matrix: Selecting the Right Fluorination Protocol

Caption: Decision tree for selecting fluorination reagents based on substrate functional groups.

Protocol 1: Nucleophilic Deoxyfluorination (Alcohol Alkyl Fluoride)

Target: Conversion of

Expertise & Causality

The reaction proceeds via an

-

Critical Risk: The intermediate is prone to

elimination, forming an alkene instead of a fluoride. -

Control Measure: Low temperature (-78°C) is strictly required during addition to kinetically favor substitution over elimination.[1]

Experimental Protocol

Materials:

-

Substrate: Primary or Secondary Alcohol (1.0 equiv)[1]

-

Reagent: DAST (1.2 – 1.5 equiv)[1]

-

Solvent: Anhydrous Dichloromethane (DCM)[1]

-

Quench: Sat. Aqueous

[1]

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and purge with

. Add the alcohol substrate and dissolve in anhydrous DCM (0.1 M concentration). -

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Wait 15 minutes for thermal equilibrium.

-

Addition: Add DAST dropwise via syringe.

-

Reaction: Stir at -78°C for 1 hour. Allow the mixture to warm to Room Temperature (RT) slowly over 2–4 hours.

-

Quenching (CRITICAL SAFETY): Cool the mixture back to 0°C. Add sat.

dropwise with vigorous stirring. -

Workup: Extract with DCM (3x). Wash combined organics with brine.[1][2][6] Dry over

.[1][2][6]

Troubleshooting Table

| Observation | Root Cause | Solution |

| Alkene formation (Elimination) | Reaction temperature too high during addition.[1] | Ensure -78°C addition; consider using Deoxo-Fluor (more thermally stable).[1][2] |

| No Reaction | Steric hindrance at OH site. | Warm to 40°C (only if using Deoxo-Fluor); DAST is unsafe >50°C. |

| Glass Etching | HF generation in situ.[1] | Use plasticware (HDPE/PFA) or minimize exposure time in glass.[1] |

Protocol 2: Electrophilic Fluorination (Heterocycles/Arenes)

Target: Late-stage fluorination of electron-rich aromatic rings or enol silyl ethers.[1] Primary Reagent: Selectfluor (F-TEDA-BF4).[1]

Expertise & Causality

Selectfluor acts as a source of "

-

Solvent Effect: Acetonitrile (MeCN) is the gold standard because Selectfluor has poor solubility in DCM or THF.[1]

Experimental Protocol

Materials:

-

Substrate: Indole, Phenol, or Silyl Enol Ether (1.0 equiv)

-

Reagent: Selectfluor (1.1 equiv)[1]

-

Solvent: Acetonitrile (MeCN)[1]

Step-by-Step:

-

Dissolution: Dissolve substrate in MeCN (0.1 M).

-

Addition: Add Selectfluor as a solid in one portion at 0°C (for reactive substrates) or RT (for less reactive substrates).

-

Reaction: Stir at RT.

-

Workup: Dilute with water and extract with Ethyl Acetate.

-

Note: The byproduct is water-soluble, making purification simple.[1]

-

Protocol 3: Nucleophilic Trifluoromethylation

Target: Addition of

Expertise & Causality

is stable and does not release-

The "Naked" Anion Problem:

is unstable and decomposes to difluorocarbene (

Experimental Protocol

Materials:

-

Reagent:

(1.2 equiv)[1] -

Initiator: TBAF (1.0 M in THF) or CsF (solid).[1] Use 0.1 equiv (Catalytic).

-

Solvent: Anhydrous THF.

Step-by-Step:

-

Setup: Dissolve carbonyl substrate and

in anhydrous THF under Argon at 0°C. -

Initiation: Add TBAF (catalytic amount) dropwise.

-

Observation: The reaction may turn slightly yellow (color of the alkoxide intermediate).

-

-

Reaction: Stir at 0°C

RT for 2 hours. -

Hydrolysis: Add 1M HCl or TBAF (excess) to cleave the silyl ether. Stir 1 hour.

-

Workup: Extract with ether.

Safety & Handling (Mandatory)

Working with fluorinating agents requires specific safety protocols beyond standard GLP.[1]

Thermal Stability Warning

-

DAST: EXPLOSION HAZARD if heated >50°C. Never distill DAST.[1] If a reaction requires heat, switch to Deoxo-Fluor (stable up to ~90°C) or XtalFluor (crystalline solid, higher stability).[1]

-

HF Generation: All nucleophilic fluorination reactions generate HF upon workup.[1] Calcium Gluconate gel must be available in the lab in case of skin exposure.

Workflow Visualization: DAST Safety

Caption: Safety workflow for handling DAST reagents to prevent thermal runaway and exposure.

References

-

Haghi, A., et al. (2024).[1] "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications." MDPI.

-

Lal, G. S., et al. (1999).[1] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] Journal of Organic Chemistry. [1]

-

Banks, R. E., et al. (1992).[1] "1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor reagent): a new, simple, responsive, and safe electrophilic fluorinating agent."[1] Journal of the Chemical Society, Chemical Communications.

-

Prakash, G. K. S., et al. (1989).[1] "Simplified preparation of trifluoromethylated compounds using trimethyl(trifluoromethyl)silane." Journal of the American Chemical Society.

-

BenchChem Technical Support. (2025). "A Comparative Guide to Deoxofluorinating Agents: DAST vs. Deoxo-Fluor." BenchChem Application Notes.

Sources

- 1. Selectfluor - Wikipedia [en.wikipedia.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. DAST - Enamine [enamine.net]